Annonacin

Description

Properties

IUPAC Name |

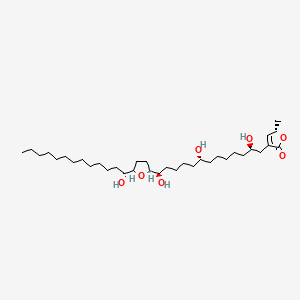

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODZYPOIPVPRF-CGWDHHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892989 | |

| Record name | Annonacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111035-65-5 | |

| Record name | (+)-Annonacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annonacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annonacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANNONACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Annonacin's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin, a potent acetogenin found in plants of the Annonaceae family, is a neurotoxin implicated in atypical Parkinsonism.[1] Its primary mechanism of action involves the inhibition of mitochondrial complex I, leading to a cascade of detrimental effects in neuronal cells. This guide provides a detailed examination of this compound's molecular interactions within neurons, focusing on mitochondrial dysfunction, energy depletion, oxidative stress, and the induction of cell death pathways. Quantitative data are summarized, key experimental methodologies are detailed, and crucial pathways and workflows are visualized to offer a comprehensive resource for researchers in neurotoxicology and drug development.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

This compound is a lipophilic molecule that readily crosses the blood-brain barrier and cellular membranes.[2][3] Its primary intracellular target is the NADH:ubiquinone oxidoreductase, also known as Complex I, of the mitochondrial electron transport chain.[4] By binding to Complex I, this compound competitively inhibits the oxidation of NADH to NAD+, a critical step in cellular respiration.[5] This inhibition disrupts the electron flow through the respiratory chain, leading to two major consequences: a severe reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[6][7]

ATP Depletion

The inhibition of Complex I by this compound directly impairs the pumping of protons across the inner mitochondrial membrane, which is necessary to generate the proton-motive force for ATP synthase. This results in a significant, concentration-dependent decrease in intracellular ATP levels.[6][8] This energy depletion is a central factor in this compound-induced neurotoxicity.[5][9] Studies have shown that providing alternative energy sources, such as high concentrations of glucose or mannose to stimulate glycolysis, can partially restore ATP levels and prevent neuronal cell death, highlighting the critical role of energy failure in this compound's mechanism.[5][9]

Oxidative Stress

While ATP depletion is the primary driver of this compound's neurotoxicity, the inhibition of Complex I also leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide radicals (O₂⁻).[6] This initiates a cascade of reactive oxygen species (ROS) production. However, studies have shown that while this compound does induce ROS production, antioxidants do not prevent the redistribution of tau protein or cell death, suggesting that oxidative stress is a secondary, rather than a primary, cause of these specific pathological events.[6][8]

Downstream Pathophysiological Consequences

The initial insult of mitochondrial dysfunction triggers a series of downstream events that ultimately lead to neuronal death and pathology reminiscent of neurodegenerative diseases.

Tau Pathology

A significant consequence of this compound-induced ATP depletion is the disruption of microtubule dynamics and the subsequent mislocalization of the microtubule-associated protein tau.[8][10] In healthy neurons, tau is primarily located in the axons, where it stabilizes microtubules. Following treatment with this compound, there is a redistribution of tau from the axons to the neuronal cell body.[6][11] This somatic accumulation of tau is a hallmark of tauopathies. The mechanism appears to be linked to the retrograde transport of mitochondria, with some mitochondria having tau attached to their outer membrane.[8][10] This process is dependent on ATP, as other ATP-depleting neurotoxins produce a similar effect.[6][8]

Neuronal Cell Death

This compound induces neuronal cell death in a concentration-dependent manner.[6] The mode of cell death can be apoptotic or necrotic, depending on the severity and duration of the energy crisis.[5] Evidence for apoptosis includes the activation of caspases, such as caspase-3.[12][13] this compound has been shown to be highly toxic to dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction, but it also affects other neuronal populations.[5][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects on neuronal cells.

| Parameter | Cell Type | Value | Reference |

| EC50 (Cell Death) | Mesencephalic Dopaminergic Neurons | 0.018 µM (24h) | [5][9] |

| LC50 (Cell Death) | Dopaminergic Neurons | 0.018 µM | [1][5] |

| EC50 (Cell Death) | Rat Striatal Neurons | >50 nM (48h) | [6] |

| IC50 (Complex I Inhibition) | Brain Homogenates | Concentration-dependent | [2] |

| ATP Reduction | Rat Brain (in vivo) | 44% decrease | [2][7] |

Table 1: Cytotoxicity and Bioenergetic Effects of this compound.

| Compound | EC50 (Dopaminergic Neuron Death) | Relative Potency | Reference |

| This compound | 0.018 µM | ~105x more potent than MPP+ | [5][9] |

| Rotenone | 0.034 µM | ~56x more potent than MPP+ | [5][9] |

| MPP+ | 1.9 µM | Baseline | [5][9] |

Table 2: Comparative Neurotoxicity of Mitochondrial Complex I Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol for Measuring Intracellular ATP Levels

Principle: This protocol utilizes a luciferase-based assay to quantify ATP levels in cultured neurons. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.

Materials:

-

Cultured neuronal cells (e.g., primary rat striatal or mesencephalic neurons)

-

This compound

-

Cell lysis reagent (e.g., somatic cell releasing reagent)

-

Luciferase/luciferin reagent (e.g., Vialight HS kit)

-

Luminometer

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Culture neurons in appropriate multi-well plates to the desired density.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 6 hours for ATP depletion studies).[6] Include untreated control wells.

-

After treatment, wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells by adding a suitable lysis reagent and incubating according to the manufacturer's instructions. This step releases the intracellular ATP.[4]

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase/luciferin reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

In a parallel plate, determine the protein concentration of the cell lysates using a standard protein assay.

-

Normalize the luminescence readings to the protein concentration for each sample.

-

Express the results as a percentage of the ATP levels in control (untreated) cells.[6]

Protocol for Detection of Reactive Oxygen Species (ROS)

Principle: This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or a carboxylated version (carboxy-DCFDA), to detect intracellular ROS.[14] The non-fluorescent probe is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cultured neuronal cells

-

This compound

-

H2DCF-DA or carboxy-DCFDA probe

-

Fluorescence microscope or plate reader

-

Live-cell imaging medium

Procedure:

-

Culture neurons on glass-bottom dishes or in multi-well plates suitable for fluorescence imaging.

-

Treat the cells with this compound for the desired duration.

-

During the final 30-60 minutes of treatment, load the cells with the ROS probe (e.g., 5-10 µM H2DCF-DA) in serum-free medium.

-

Wash the cells twice with warm PBS or live-cell imaging medium to remove excess probe.

-

Acquire fluorescent images using a fluorescence microscope with appropriate filters (excitation ~488 nm, emission ~525 nm).[14] Alternatively, quantify the fluorescence intensity using a microplate reader.

-

For quantitative analysis, measure the mean fluorescence intensity per cell or per well.

-

Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

Protocol for Caspase-3 Activity Assay

Principle: This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a peptide substrate, Ac-DEVD-pNA, which is cleaved by active caspase-3 to release the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[12]

Materials:

-

Cultured neuronal cells

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (Ac-DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Culture neurons in multi-well plates and treat with this compound to induce apoptosis (e.g., 24-48 hours).

-

Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer and centrifuging to collect the supernatant containing the cytosolic extract.[12]

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

-

Add the caspase-3 substrate (Ac-DEVD-pNA) diluted in assay buffer to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Include a negative control (untreated cell lysate) and a positive control (e.g., lysate from cells treated with a known apoptosis inducer like staurosporine).

-

Calculate the fold-increase in caspase-3 activity relative to the negative control.

Protocol for Immunocytochemistry of Tau Protein

Principle: This protocol uses specific antibodies to visualize the subcellular localization of tau protein in cultured neurons. This allows for the detection of the characteristic redistribution of tau from axons to the cell body following this compound treatment.[3]

Materials:

-

Cultured neuronal cells on coverslips or in chamber slides

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against tau (e.g., anti-phospho-tau or total tau)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture neurons and treat with this compound for the desired time (e.g., 48 hours).[6]

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-tau antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images. Analyze the images for changes in tau localization.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's core signaling pathway in neuronal cells.

Caption: Experimental workflow for ATP measurement.

Caption: Experimental workflow for ROS detection.

Conclusion

The mechanism of action of this compound in neuronal cells is centered on its potent inhibition of mitochondrial Complex I. This leads to a severe energy deficit, which is the primary driver of its neurotoxicity, culminating in tau pathology and neuronal cell death. While oxidative stress is a consequence of Complex I inhibition, it appears to play a secondary role in the key pathological features observed. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for assessing the risks associated with this compound exposure and for the development of potential therapeutic strategies for related neurodegenerative conditions. Researchers and drug development professionals can utilize this information to design further studies aimed at elucidating the intricate details of this compound-induced neurodegeneration and to explore novel neuroprotective interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Annonacin as a Mitochondrial Complex I Inhibitor: A Technical Guide

Abstract

Annonacin, a member of the acetogenin family of polyketides found in Annonaceae plants, is a potent neurotoxin implicated in the etiology of atypical parkinsonism.[1][2] Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3] This inhibition leads to a cascade of downstream cellular events, most notably profound ATP depletion, which is a key driver of its neurotoxicity.[4][5] Consequent effects include the redistribution of hyperphosphorylated tau protein, retrograde transport of mitochondria, and ultimately, neuronal cell death.[4][6][7] This document provides a comprehensive technical overview of this compound's role as a mitochondrial inhibitor, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual diagrams of its mechanism and associated experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development investigating neurodegenerative diseases and mitochondrial dysfunction.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent and specific inhibition of mitochondrial Complex I.[8] As a lipophilic molecule, it can readily cross cellular and mitochondrial membranes to reach its target.[2][9]

Inhibition of Mitochondrial Complex I

Complex I is the first and largest enzyme in the electron transport chain, responsible for oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient necessary for ATP synthesis. This compound binds to the ubiquinone binding pocket of Complex I, effectively blocking this electron transfer.[3][10] This blockade has two major immediate consequences: a halt in NADH oxidation and an increase in electron leakage.

Downstream Cellular Consequences

The inhibition of Complex I by this compound initiates a cascade of events that culminate in neuronal death.

-

Profound ATP Depletion: The primary consequence of blocked NADH oxidation is a severe reduction in cellular ATP levels.[4][7] This energy crisis is considered the principal driver of this compound-induced neurotoxicity.[5] Cells dependent on oxidative phosphorylation, such as neurons, are particularly vulnerable. Studies show that providing alternative energy sources, such as high concentrations of glucose to stimulate glycolysis, can prevent this compound-induced cell death and tau pathology, underscoring the central role of ATP depletion.[4][6]

-

Tau Pathology and Redistribution: this compound treatment induces a pathological redistribution of the microtubule-associated protein tau.[4][7] In healthy neurons, tau is primarily located in the axons. Following exposure to this compound, hyperphosphorylated tau accumulates in the neuronal cell body and dendrites, a hallmark of many neurodegenerative tauopathies.[4][11] This redistribution is a direct consequence of ATP depletion, which disrupts axonal transport mechanisms.[6][7] this compound also leads to an increase in total tau protein levels by reducing proteasomal degradation and elevates the activity of tau kinases like Cdk5.[11][12]

-

Reactive Oxygen Species (ROS) Production: While Complex I inhibition can lead to the generation of ROS through electron leakage, studies suggest this is not the primary mechanism of this compound-induced cell death.[4] Treatment with antioxidants like NAC or trolox effectively scavenges the excess ROS produced by this compound but fails to prevent either the redistribution of tau or neuronal death.[4][6]

-

Neuronal Cell Death: At nanomolar concentrations, this compound induces concentration-dependent death of cultured neurons, including dopaminergic, striatal, and cortical neurons.[4][5][13] This toxicity is significantly more potent—up to 1000 times—than that of MPP+, another well-known Complex I inhibitor.[1][4] The cell death is primarily driven by the catastrophic drop in energy production.[5]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the potency and effects of this compound.

Table 2.1: Neurotoxicity of this compound in Various Neuronal Cultures

| Cell Type | Exposure Time | Effect Measured | Concentration (EC50 / LC50) | Reference |

|---|---|---|---|---|

| Mesencephalic Dopaminergic Neurons | 24 hours | Cell Death | 0.018 µM (EC50) | [5] |

| Cortical Neurons | 48 hours | Reduced Viability | 30.07 µg/mL (~50.4 µM) | [13][14] |

| Striatal Neurons | 48 hours | Cell Loss | Starting at 50 nM | [4] |

| Striatal Neurons | 48 hours | Tau Redistribution | Starting at 25 nM |[4] |

Table 2.2: Comparison of this compound with Other Mitochondrial Inhibitors

| Compound | Target | Cell Type | EC50 for Cell Death (24h) | Relative Potency | Reference |

|---|---|---|---|---|---|

| This compound | Complex I | Mesencephalic Neurons | 0.018 µM | ~105x > MPP+ | [5] |

| Rotenone | Complex I | Mesencephalic Neurons | 0.034 µM | ~56x > MPP+ | [5] |

| MPP+ | Complex I | Mesencephalic Neurons | 1.9 µM | Baseline |[5] |

Table 2.3: Effect of this compound on Cellular ATP Levels

| Cell Type | This compound Concentration | Exposure Time | ATP Level (% of Control) | Reference |

|---|---|---|---|---|

| Striatal Neurons | 50 nM | 6 hours | Not specified, but significantly decreased | [4] |

| Striatal Neurons | 100 nM | 6 hours | Significantly decreased, rescued by NDI1 | [4] |

| Mesencephalic Neurons | Not specified | Not specified | Significantly decreased, rescued by glucose |[5] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound.

Primary Neuronal Cell Culture

This protocol is based on methods used for culturing primary striatal neurons for toxicity studies.[4]

-

Tissue Dissection: Dissect striata from embryonic day 17 Wistar rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS) supplemented with 20% fetal bovine serum (FBS).

-

Dissociation: Mechanically dissociate the tissue by gentle trituration through a fire-polished Pasteur pipette.

-

Plating: Plate the dissociated cells onto poly-L-lysine-coated 24-well plates or glass coverslips at a density of 1.25 x 10^5 cells/cm².

-

Culture Medium: Grow cells in Neurobasal medium supplemented with B27, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cultures at 37°C in a humidified atmosphere of 5% CO2. Allow neurons to mature for 7-10 days in vitro before treatment.

Assessment of this compound-Induced Neurotoxicity

Neurotoxicity can be assessed by quantifying cell survival and viability.

-

Immunofluorescence for Cell Survival:

-

Treatment: Treat neuronal cultures with desired concentrations of this compound (e.g., 10 nM - 100 nM) for 48 hours.

-

Fixation: Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

-

Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Staining: Stain cell nuclei with 4′,6′-diamidino-2-phenylindole (DAPI) for 5 minutes.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Count the total number of DAPI-stained nuclei. Neurons with condensed or fragmented nuclei are considered non-viable. Express survival as a percentage of vehicle-treated control cultures.[4]

-

-

MTT Assay for Cell Viability:

-

Treatment: Treat cultures in a 96-well plate with this compound for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Add an equal volume of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Viability is proportional to the absorbance.[14]

-

Quantification of Intracellular ATP Levels

-

Treatment: Expose neuronal cultures to this compound for the desired time (e.g., 6 hours).[4]

-

Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer compatible with ATP assays.

-

Assay: Use a commercial luciferin/luciferase-based ATP determination kit according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Normalization: Normalize the ATP content to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA assay). Express results as a percentage of control.[4][5]

Measurement of Reactive Oxygen Species (ROS)

-

Treatment: Treat neuronal cultures with this compound for the desired time (e.g., 6 hours).[4]

-

Probe Loading: Load the cells with a fluorescent ROS sensor, such as Dihydrorhodamine 123 (DHR-123), by incubating them with the probe in culture medium for 30 minutes at 37°C.

-

Imaging: Wash the cells to remove excess probe and acquire fluorescence images using a microscope equipped for live-cell imaging.

-

Quantification: Measure the fluorescence intensity of individual neurons. An increase in fluorescence corresponds to an increase in ROS production.[4]

Analysis of Tau Pathology (Immunocytochemistry)

-

Treatment & Fixation: Follow steps 1-3 from Protocol 3.2 (Immunofluorescence).

-

Blocking: Block non-specific antibody binding with a solution of 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour.

-

Primary Antibody: Incubate cells overnight at 4°C with a primary antibody specific for phosphorylated tau, such as AD2 (which recognizes pS396/pS404-tau).[4]

-

Secondary Antibody: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature.

-

Imaging & Analysis: Mount coverslips and acquire images. Analyze the subcellular localization of the phospho-tau signal. Quantify the percentage of neurons showing intense, diffuse immunoreactivity in the cell body.[4]

Measurement of Mitochondrial Respiration & Complex I Activity

This is a generalized protocol using an extracellular flux analyzer (e.g., Seahorse XFe96) to assess the impact of an inhibitor like this compound.[15][16]

-

Cell Plating: Seed neurons in a Seahorse XF cell culture microplate and allow them to adhere and mature.

-

Assay Preparation: One hour before the assay, replace the culture medium with a weakly buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.

-

Inhibitor Loading: Load the injector ports of the sensor cartridge with mitochondrial inhibitors: Port A (Oligomycin, ATP synthase inhibitor), Port B (FCCP, a protonophore/uncoupling agent), and Port C (Rotenone/Antimycin A, Complex I/III inhibitors). For direct assessment of this compound, it can be injected from a port prior to the other inhibitors.

-

Assay Execution: Place the microplate in the analyzer. The instrument measures the basal oxygen consumption rate (OCR).

-

Sequential Injections:

-

This compound Injection: Inject this compound and measure the subsequent OCR to determine its direct inhibitory effect on basal respiration.

-

Oligomycin Injection: The subsequent drop in OCR reveals the portion of respiration linked to ATP production.

-

FCCP Injection: This collapses the proton gradient, forcing the electron transport chain to function at its maximum rate. The resulting OCR indicates the maximal respiratory capacity. This compound pre-treatment is expected to severely blunt this response.

-

Rotenone/Antimycin A Injection: This combination shuts down all mitochondrial respiration, and the remaining OCR is due to non-mitochondrial sources.

-

-

Data Analysis: The software calculates key parameters of mitochondrial function. The difference in OCR before and after the Rotenone/Antimycin A injection represents the Complex I-dependent respiration.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

Caption: this compound's core mechanism of neurotoxicity.

Caption: Workflow for assessing this compound neurotoxicity.

Caption: Workflow for mitochondrial respiration analysis.

Conclusion

This compound is a powerful neurotoxin that acts as a highly potent inhibitor of mitochondrial Complex I.[1][8] Its primary mechanism of toxicity stems from the severe depletion of cellular ATP, which leads to downstream consequences including the disruption of axonal transport, pathological redistribution of phosphorylated tau, and ultimately, neuronal cell death.[4][5][7] While this compound does induce ROS production, this appears to be a secondary effect and not the principal cause of its cytotoxicity.[4] The detailed quantitative data and experimental protocols provided herein offer a foundational resource for researchers investigating the role of environmental toxins in neurodegeneration and for professionals developing therapeutic strategies targeting mitochondrial dysfunction and tauopathies. Understanding the precise molecular impacts of inhibitors like this compound is critical for elucidating the complex interplay between mitochondrial bioenergetics and neuronal health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. moscow.sci-hub.se [moscow.sci-hub.se]

- 9. Natural lipophilic inhibitors of mitochondrial complex I are candidate toxins for sporadic neurodegenerative tau pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice. - DZNEPUB [pub.dzne.de]

- 13. ir.library.louisville.edu [ir.library.louisville.edu]

- 14. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. researchgate.net [researchgate.net]

Annonacin in the Annonaceae Family: Natural Sources, Distribution, and Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Annonacin, a potent neurotoxic acetogenin, has garnered significant scientific interest due to its prevalence in the Annonaceae family and its complex biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound, alongside detailed experimental protocols and an exploration of its impact on cellular signaling pathways.

Natural Sources and Distribution of this compound

This compound is a member of the acetogenin class of polyketide natural products found almost exclusively in the Annonaceae plant family.[1] This family comprises over 130 genera and 2300 species, many of which are native to tropical and subtropical regions of the world.[2] this compound has been identified in various species, with Annona muricata (soursop or graviola) and Asimina triloba (pawpaw) being the most extensively studied sources.[3][4]

The distribution of this compound is not uniform throughout the plant, with concentrations varying significantly between the fruit pulp, seeds, leaves, and bark.[2][5] This variability is also observed between different species and even between different cultivars of the same species.

Table 1: Quantitative Distribution of this compound in Various Annonaceae Species

| Species | Plant Part | This compound Concentration | Reference(s) |

| Annona muricata (Soursop) | Fruit Pulp | 15 mg per average fruit; 0.768 mg/g dw | [6][7] |

| Commercial Nectar | 36 mg per can | [6] | |

| Leaf Infusion/Decoction | 140 µg per cup | [6] | |

| Seeds | 0.454 mg/g dw | [7] | |

| Leaves | - | [2] | |

| Asimina triloba (Pawpaw) | Fruit Pulp (frozen) | 7.0 mg per fruit; 0.070 mg/g | [4] |

| Fruit Pulp (fresh) | 12.3 mg per fruit; 0.123 mg/g | [4] | |

| Fruit Pulp | 1.25 to 36.4 mg/g dw | [7] | |

| Annona cherimola (Cherimoya) | Seeds | - | [8] |

| Annona squamosa (Sugar Apple) | Fruit Pulp | 0.0022 mg/g dw | [7] |

| Annona crassiflora (Marolo) | Fruit Pulp | 0.334 mg/g dw | [7] |

| Seeds | 5.905 mg/g dw | [7] | |

| Annona atemoya (Atemoya) | Fruit Pulp | 0.0038 mg/g dw | [7] |

| Seeds | 0.454 mg/g dw | [7] | |

| Rollinia mucosa (Biribá) | Fruit Pulp | 0.0018 mg/g dw | [7] |

dw = dry weight

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical for research and drug development. The following protocols are synthesized from various cited studies.

2.1. Extraction of this compound

-

Soxhlet Extraction:

-

Dry the plant material (e.g., leaves, seeds, or fruit pulp) in a convection oven at 40°C for 48 hours.[9]

-

Grind the dried material into a fine powder.

-

Place a known quantity (e.g., 10 g) of the powdered material into a Soxhlet extraction thimble.[9]

-

Extract the material using a solvent such as ethanol, methanol, or ethyl acetate for a specified period (e.g., 72 hours).[9][10] The choice of solvent can influence the extraction efficiency and the profile of co-extracted compounds.[10]

-

After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

-

-

Ultrasound-Assisted Extraction (UAE):

2.2. Isolation and Purification of this compound

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column.[13]

-

Elute the column with a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).[10][13]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest, as identified by comparison with a standard, and evaporate the solvent to yield the purified this compound.

-

2.3. Quantification of this compound

-

High-Performance Liquid Chromatography (HPLC):

-

Chromatographic Conditions:

-

Procedure:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Dissolve the extract or purified sample in the mobile phase.

-

Inject a known volume of the sample into the HPLC system.

-

Identify and quantify the this compound peak by comparing its retention time and peak area to the standard curve.

-

-

-

Mass Spectrometry (MS):

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects, including its potent neurotoxicity, through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][16] This inhibition disrupts the electron transport chain, leading to a cascade of downstream cellular events.

3.1. Inhibition of Mitochondrial Complex I and ATP Depletion

This compound is a powerful lipophilic inhibitor of mitochondrial complex I.[17] This inhibition blocks the transfer of electrons from NADH to ubiquinone, which has two major consequences:

-

Decreased ATP Production: The disruption of the electron transport chain significantly impairs oxidative phosphorylation, leading to a sharp decrease in cellular ATP levels.[18][19]

-

Increased Oxidative Stress: The blockage of electron flow can lead to the production of reactive oxygen species (ROS), although some studies suggest that cell death occurs independently of free radical production.[16]

3.2. This compound-Induced Neurotoxicity and Tau Pathology

The neurotoxicity of this compound is particularly relevant to the study of atypical Parkinsonism, which has been linked to the consumption of annonaceous plants in regions like Guadeloupe.[6][17]

-

Dopaminergic Neuron Death: this compound is highly toxic to mesencephalic dopaminergic neurons.[16]

-

Tau Pathology: this compound induces a redistribution of the microtubule-associated protein tau from the axons to the cell body in cultured neurons.[18][19] This is a hallmark of several neurodegenerative diseases, known as tauopathies. The ATP depletion caused by this compound is believed to be the primary driver of this tau redistribution.[18][19]

3.3. Anti-Cancer Activity and Associated Signaling Pathways

While known for its neurotoxicity, this compound has also been investigated for its anti-cancer properties.[20] It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[21]

-

Induction of Apoptosis: this compound can induce apoptotic cell death through the activation of caspase-3 and DNA fragmentation.[21]

-

Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase.[21]

-

Inhibition of ERK Signaling: this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key pathway for cell survival and proliferation.[21]

-

Inhibition of NKA and SERCA Pumps: Some studies suggest that this compound may also act by inhibiting Na+/K+-ATPase (NKA) and sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, leading to cancer cell death.[22]

Conclusion

This compound is a potent bioactive compound with a significant presence in the Annonaceae family. Its dual role as a neurotoxin and a potential anti-cancer agent makes it a subject of intense research. This guide provides a foundational understanding of its natural sources, analytical methodologies, and mechanisms of action, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fully elucidate the therapeutic potential and toxicological risks associated with this compound and other acetogenins.

References

- 1. Acetogenin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. moscow.sci-hub.se [moscow.sci-hub.se]

- 5. Annona muricata (Annonaceae): A Review of Its Traditional Uses, Isolated Acetogenins and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of acetogenins in Annona muricata linked to atypical parkinsonism in guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and Squamocin Contents of Pawpaw (<i>Asimina triloba</i>) and Marolo (<i>Annona crassiflora</i>) Fruits and Atemoya (<i>A</i>. <i>squamosa</i> × <i>A</i>. <i>cherimola</i>) Seeds - ProQuest [proquest.com]

- 8. mdpi.com [mdpi.com]

- 9. westmont.edu [westmont.edu]

- 10. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]

- 11. oatext.com [oatext.com]

- 12. Ultrasound-Assisted Extraction of Total Acetogenins from the Soursop Fruit by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The mitochondrial complex I inhibitor this compound is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Polyketide Natural Products, Acetogenins from Graviola (Annona muricata L), its Biochemical, Cytotoxic Activity and Various Analyses Through Computational and Bio-Programming Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RETRACTED ARTICLE: this compound promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Architecture of Nature's Potent Cytotoxins: An In-depth Guide to the Biosynthesis of Annonaceous Acetogenins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins represent a large family of polyketide-derived natural products exclusively found in the plant family Annonaceae.[1][2] These compounds have garnered significant attention within the scientific community due to their potent and diverse biological activities, including antitumor, pesticidal, and immunosuppressive properties.[3][4] Structurally, they are characterized by a long aliphatic fatty acid chain, typically C32 or C34, terminating in a γ-lactone ring and featuring one or more tetrahydrofuran (THF) and/or tetrahydropyran (THP) rings along the hydrocarbon chain.[5][6]

Despite decades of research focused on their isolation, structural elucidation, and total synthesis, the precise enzymatic machinery and biosynthetic pathway leading to the vast structural diversity of Annonaceous acetogenins remain largely hypothetical. No definitive experimental work has been published detailing the specific enzymes—polyketide synthases (PKSs), epoxidases, and cyclases—or the genes encoding them from Annonaceae species.[7] This guide provides a comprehensive overview of the currently accepted, albeit putative, biosynthetic pathway of Annonaceous acetogenins, drawing upon biosynthetic logic, biomimetic synthesis studies, and knowledge from analogous well-characterized polyketide pathways.

The Hypothesized Biosynthetic Pathway

The biosynthesis of Annonaceous acetogenins is believed to commence from long-chain fatty acids and proceed through a series of key transformations: polyketide chain extension, γ-lactone formation, stereospecific epoxidation, and subsequent epoxide-opening cyclization cascades.

Precursor Fatty Acid and Polyketide Synthase (PKS) Machinery

The backbone of Annonaceous acetogenins is derived from the polyketide pathway.[8][9] It is proposed that a long-chain fatty acid serves as the starter unit for a Type I or Type II Polyketide Synthase (PKS). Through successive Claisen condensations with malonyl-CoA extender units, the PKS machinery elongates the fatty acid chain. The presence of hydroxyl, keto, and double bond functionalities at specific positions along the acetogenin backbone is likely determined by the programmed action of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules.

Formation of the γ-Lactone Ring

A hallmark of Annonaceous acetogenins is the terminal α,β-unsaturated γ-lactone (butenolide) or a saturated γ-lactone (butyrolactone) ring.[6] The formation of this five-membered ring is thought to occur via the intramolecular cyclization of a specific hydroxy-carboxylic acid precursor.[10] While the exact enzymatic mechanism in Annonaceae is unknown, this type of lactonization is a common biochemical transformation.

Stereoselective Epoxidation

Following the formation of the linear polyketide chain, it is hypothesized that one or more double bonds are stereoselectively epoxidized by cytochrome P450 monooxygenases or other epoxidase enzymes.[1] The number and position of these epoxide rings are crucial determinants of the final structure, dictating the number and location of the subsequent THF/THP rings. Compounds such as diepomuricanin, which contains epoxide rings, have been isolated and are considered potential biosynthetic intermediates.

Epoxide-Opening Cascade and THF/THP Ring Formation

The central and most defining feature of the proposed biosynthesis is the cascade of intramolecular epoxide-opening reactions to form the characteristic THF and/or THP rings.[11] This cascade is thought to be initiated by the nucleophilic attack of a hydroxyl group on a protonated epoxide. The regioselectivity of this attack (endo vs. exo) and the stereochemistry of the participating stereocenters determine the relative stereochemistry of the resulting cyclic ether rings. The isolation of polyepoxide precursors in other natural product pathways and successful biomimetic syntheses lend strong support to this hypothesis.[12]

Quantitative Data Summary

A critical requirement for a technical guide is the presentation of quantitative data. However, due to the lack of experimental biosynthetic studies on Annonaceous acetogenins, no such data is available in the scientific literature. If such studies were to be conducted, the following tables would be populated with key quantitative metrics:

Table 1: Precursor Incorporation Rates from Isotopic Labeling Studies

| Precursor | Plant Species | Tissue | Incorporation Efficiency (%) | Analytical Method | Reference |

| [1-¹³C]-Acetate | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| [U-¹³C]-Fatty Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme (putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Polyketide Synthase | Malonyl-CoA | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Epoxidase | Olefinic Precursor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cyclase | Polyepoxide Precursor | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Biosynthetic Pathway Elucidation

While specific protocols for Annonaceous acetogenin biosynthesis are not established, the following section outlines the general methodologies that would be employed to investigate such a pathway.

General Workflow for Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into final natural products.

Protocol Outline: Isotopic Tracer Feeding Study

-

Plant Material: Young, metabolically active tissues (e.g., leaves, seeds) of an Annonaceae species known to produce the target acetogenin would be used.

-

Precursor Administration: A sterile solution of the isotopically labeled precursor (e.g., sodium [1-¹³C]-acetate) would be administered to the plant material. This can be done through various methods such as hydroponic feeding, direct injection into stems, or application to cut surfaces of leaves.

-

Incubation: The plant material is incubated under controlled conditions (light, temperature, humidity) for a period ranging from hours to days to allow for the uptake and metabolism of the precursor.

-

Extraction and Isolation: The plant tissue is harvested, flash-frozen in liquid nitrogen to quench metabolism, and then extracted with organic solvents. The target acetogenins are isolated from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: The purified acetogenins are analyzed by Mass Spectrometry (MS) to determine the extent of isotope incorporation (mass shift) and by Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the precise location of the incorporated labels within the molecule. This information allows for the reconstruction of the biosynthetic pathway.

General Approach for Enzyme Isolation and Characterization

Identifying the enzymes responsible for the biosynthesis would involve a combination of biochemical and molecular biology techniques.

Protocol Outline: Enzyme Discovery

-

Protein Extraction: Tissues actively producing acetogenins would be homogenized in a suitable buffer to extract total soluble proteins.

-

Enrichment: The crude protein extract would be subjected to various protein purification techniques (e.g., ammonium sulfate precipitation, size-exclusion chromatography, ion-exchange chromatography) to enrich for the enzyme of interest.

-

Activity Assays: Fractions from the purification process would be tested for their ability to catalyze a specific step in the proposed pathway (e.g., epoxidation of a synthetic olefinic precursor). The reaction products would be analyzed by HPLC or GC-MS.

-

Proteomics: Active fractions would be analyzed by mass spectrometry-based proteomics to identify candidate proteins.

-

Transcriptomics and Gene Cloning: The transcriptomes of acetogenin-producing versus non-producing tissues could be compared to identify differentially expressed genes encoding candidate enzymes (PKSs, P450s, etc.). These genes would then be cloned for heterologous expression and functional characterization.

Conclusion and Future Outlook

The biosynthesis of Annonaceous acetogenins presents a fascinating yet largely unsolved puzzle in natural product chemistry. The proposed pathway, involving a polyketide backbone, lactonization, and a remarkable epoxide-opening cascade, provides a logical framework for understanding the construction of these complex molecules. However, the lack of direct experimental evidence underscores a significant gap in our knowledge. Future research, leveraging modern genomics, transcriptomics, and proteomics approaches in Annonaceae species, will be crucial to identify the specific genes and characterize the enzymes that orchestrate this intricate biosynthesis. Elucidating this pathway will not only be a significant fundamental scientific achievement but could also pave the way for the biotechnological production of these potent compounds for therapeutic and agricultural applications.

References

- 1. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer | bioRxiv [biorxiv.org]

- 2. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Epoxide-opening cascades in the synthesis of polycyclic polyether natural products. | Semantic Scholar [semanticscholar.org]

- 12. talenta.usu.ac.id [talenta.usu.ac.id]

Annonacin: A Technical Guide to its Toxicological Profile and Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin, a member of the acetogenin class of polyketides found in various species of the Annonaceae family, has garnered significant attention for its potent neurotoxic properties.[1][2] Epidemiological studies have linked the consumption of fruits and herbal teas from these plants, such as the soursop (Annona muricata), to an atypical form of Parkinsonism in regions like Guadeloupe.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a primary focus on its neurotoxicity. It details the molecular mechanisms of action, summarizes key quantitative toxicological data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Toxicological Profile

This compound is a potent lipophilic inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[2][5] This inhibition disrupts the electron transport chain, leading to a cascade of detrimental cellular events.

Mechanism of Action

The primary mechanism of this compound's toxicity stems from its high-affinity binding to Complex I.[6] This interaction blocks the oxidation of NADH to NAD+, thereby impeding the transfer of electrons and the pumping of protons across the inner mitochondrial membrane. The consequences of this inhibition are twofold: a severe depletion of intracellular ATP and an increase in the production of reactive oxygen species (ROS).[5][7][8] The resulting energy deficit and oxidative stress are central to the downstream neurotoxic effects of this compound.

Pharmacokinetics and Metabolism

Studies in rats have shown that this compound can cross the blood-brain barrier.[3][4][5] After intravenous administration, it has been detected in the brain parenchyma.[5] Oral administration studies in rats have determined a low bioavailability of approximately 3.2%.[9] In vitro studies using rat and human microsomes suggest that this compound is poorly metabolized by phase I enzymes.[6]

Neurotoxicity

This compound exhibits significant toxicity towards various neuronal populations, with a particular impact on dopaminergic neurons.[7][10] This selective vulnerability is a key factor in its association with atypical Parkinsonism.

Effects on Neuronal Viability and Function

-

ATP Depletion: this compound induces a concentration-dependent decrease in ATP levels in cultured neurons.[8][11] This energy crisis disrupts essential cellular processes, ultimately leading to cell death.

-

Neuronal Cell Death: Exposure to this compound leads to the demise of both dopaminergic and non-dopaminergic neurons.[7] The mode of cell death has been suggested to be apoptotic, as evidenced by DNA condensation and fragmentation in dying neurons.[10]

-

Inhibition of Dopamine Uptake: Acute treatment with this compound has been shown to reversibly inhibit dopamine uptake in vitro, indicating a direct impact on dopaminergic neuron function.[10]

Tau Pathology

A significant aspect of this compound-induced neurotoxicity is its role in promoting tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease and progressive supranuclear palsy.[8][11][12]

-

Tau Hyperphosphorylation and Redistribution: this compound treatment of cultured neurons leads to the redistribution of the microtubule-associated protein tau from the axons to the cell body.[8][11] This is accompanied by an increase in tau phosphorylation.[2][13]

-

Microtubule Disruption: The somatic accumulation of tau is associated with the fragmentation of microtubules, which can impair axonal transport and overall neuronal function.[7]

-

Synergistic Effects: There is evidence of a synergistic interaction between this compound exposure and genetic predispositions, such as mutations in the tau gene, which can exacerbate tau pathology.[13]

Quantitative Toxicological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

| Parameter | Cell Type/Model | Value | Reference |

| LC50 | Dopaminergic neurons (in vitro) | 0.018 µM | [1] |

| EC50 (Cell Death) | Mesencephalic neurons (in vitro) | 0.018 µM | [7] |

| EC50 (ATP Depletion) | Cultured neurons | 134 nM | [14] |

| EC50 (Tau Pathology) | Cultured neurons | 44.1 nM | [14] |

| EC50 (Dopaminergic Cell Death) | Cultured neurons | 60.8 nM | [14] |

| LD50 (Relative Viability) | Primary rat cortical neurons (48h) | 30.07 µg/ml (50.45 µM) | [15] |

| LD50 (Crude Extract) | Primary rat cortical neurons (48h) | 47.96 µg/ml | [15] |

| IC50 (Complex I Inhibition) | Mitochondrial preparations | 54.8 nM | [14] |

Table 1: In Vitro Cytotoxicity and Potency of this compound

| Route | Species | Dose | Observation | Reference |

| Intravenous (osmotic minipumps) | Rat | 3.8 and 7.6 mg/kg/day for 28 days | Significant loss of dopaminergic, cholinergic, and GABAergic neurons in the striatum and substantia nigra. Decreased brain ATP levels by 44%. | [5][11] |

| Intravenous | Rat | 0.5 mg/kg | Used for pharmacokinetic studies. | [2] |

| Oral | Rat | 10 mg/kg and 100 mg/kg | Used for pharmacokinetic studies. Cmax of 7.9 ± 1.5 ng/mL at Tmax 0.25h for 10 mg/kg dose. | [2][4][9] |

| Intraperitoneal (TDLO) | Mouse | 1,100 mg/kg/22D (intermittent) | Toxic dose low. | [16] |

Table 2: In Vivo Administration and Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neurotoxicity of this compound.

Primary Neuronal Cell Culture

Objective: To establish primary cultures of rodent neurons for in vitro toxicity studies.

Materials:

-

Pregnant Sprague-Dawley rats (embryonic day 17-18)

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Horse serum

-

Neurobasal medium

-

B27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

Papain

-

Trypsin inhibitor

-

Sterile dissection tools

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Coat culture plates or coverslips with poly-D-lysine (50 µg/mL) overnight at 37°C, followed by washing and coating with laminin (5 µg/mL) for at least 4 hours.

-

Euthanize the pregnant rat according to approved animal protocols and dissect the embryos.

-

Isolate the desired brain region (e.g., striatum, cortex, or mesencephalon) from the embryonic brains in ice-cold dissection medium.

-

Mince the tissue and incubate in a papain solution (e.g., 20 U/mL) at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.

-

Inactivate the papain with a trypsin inhibitor solution.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto the coated culture vessels at a desired density in appropriate plating medium.

-

After a few hours to allow for cell attachment, replace the plating medium with maintenance medium (e.g., Neurobasal medium with B27 supplement).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with partial media changes every 2-3 days.[17][18][19]

MTT Assay for Cell Viability

Objective: To quantify the viability of neuronal cells after treatment with this compound.

Materials:

-

Primary neuronal cultures in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Protocol:

-

Seed neurons in a 96-well plate and allow them to adhere and differentiate for a specified period.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours). Include vehicle-treated control wells.

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of the vehicle-treated control cells.[9][20]

ATP Level Quantification

Objective: To measure intracellular ATP levels in this compound-treated neurons.

Materials:

-

Primary neuronal cultures

-

This compound stock solution

-

ATP measurement kit (e.g., luciferase-based assay)

-

Luminometer

-

Cell lysis buffer

Protocol:

-

Culture and treat neurons with this compound as described for the MTT assay.

-

At the end of the treatment period, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer provided with the ATP assay kit or a detergent-based solution to release intracellular ATP.[21]

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Add the luciferase-luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve using known concentrations of ATP.

-

Normalize the ATP levels to the total protein content of each sample and express the results as a percentage of the control.[7][22][23]

Immunocytochemistry for Tau Pathology

Objective: To visualize the subcellular localization of phosphorylated tau in neurons.

Materials:

-

Primary neuronal cultures on coverslips

-

This compound stock solution

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

-

Blocking buffer (e.g., PBS with 10% bovine serum albumin)

-

Primary antibody against phosphorylated tau (e.g., AT8, PHF-1, or AD2)[7][24]

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Culture and treat neurons on coverslips with this compound.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the cells and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[7][25]

Western Blotting for Tau Protein Levels

Objective: To quantify the levels of total and phosphorylated tau protein.

Materials:

-

Primary neuronal cultures

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total tau and specific phospho-tau epitopes

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture and treat neurons with this compound.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.[7][26]

In Vivo this compound Administration in Rats

Objective: To induce neurodegeneration in rats through chronic systemic administration of this compound.

Materials:

-

Adult male rats (e.g., Wistar or Sprague-Dawley)

-

This compound

-

Vehicle solution (e.g., DMSO, polyethylene glycol)

-

Alzet osmotic minipumps

-

Surgical instruments for implantation

-

Anesthesia

Protocol:

-

Prepare the this compound solution in the appropriate vehicle at the desired concentration.

-

Fill the Alzet osmotic minipumps with the this compound solution according to the manufacturer's instructions. The pumps are designed to deliver a constant flow rate over a specific period (e.g., 28 days).[11][12][27]

-

Anesthetize the rats.

-

Surgically implant the osmotic minipumps subcutaneously in the dorsal region.

-

Monitor the animals for the duration of the infusion period.

-

At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% PFA).

-

Dissect the brains and process them for histological or biochemical analysis (e.g., immunohistochemistry for neuronal markers and gliosis, or UPLC-MS/MS for this compound quantification in brain tissue).[2][5][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced neurotoxicity signaling pathway.

Caption: In vitro experimental workflow for this compound neurotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of the environmental neurotoxin this compound in Rat brain by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.library.louisville.edu [ir.library.louisville.edu]

- 4. Method development for quantification of the environmental neurotoxin this compound in Rat plasma by UPLC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westmont.edu [westmont.edu]

- 7. This compound, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Immunocytochemistry of tau phosphoserine 413 and tau protein kinase I in Alzheimer pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boston University | Login [shib.bu.edu]

- 13. This compound, a natural lipophilic mitochondrial complex I inhibitor, increases phosphorylation of tau in the brain of FTDP-17 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "this compound in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 18. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Presynaptic ATP Decreases During Physiological‐Like Activity in Neurons Tuned for High‐Frequency Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. alzet.com [alzet.com]

Annonacin's Impact on Tau Protein: A Technical Examination of Phosphorylation and Aggregation

For Immediate Release

A Deep Dive into the Neurotoxic Effects of Annonacin on Tau Protein Dynamics, Providing Critical Insights for Neurodegenerative Disease Research and Drug Development.

This technical guide synthesizes current research on the effects of this compound, a neurotoxin from the Annonaceae family, on the phosphorylation and aggregation of the tau protein. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

This compound, a potent inhibitor of mitochondrial complex I, has been linked to atypical parkinsonism.[1][2] Its neurotoxic effects are significantly mediated through its interaction with tau, a microtubule-associated protein implicated in various neurodegenerative disorders, collectively known as tauopathies.[1][3] Understanding the precise mechanisms by which this compound induces tau pathology is crucial for developing therapeutic strategies against these devastating diseases.

Core Mechanism of this compound-Induced Tau Pathology

This compound's primary mode of action is the inhibition of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial respiratory chain.[2][4] This inhibition leads to a cascade of downstream events culminating in neuronal damage and death. A key consequence of Complex I inhibition is a significant depletion of cellular ATP.[5][6] This energy deficit is a critical trigger for the observed tau pathology.[5][6]

Research has shown that other neurotoxins that deplete ATP can replicate the somatic redistribution of tau, while toxins that do not affect ATP levels do not elicit this effect.[5][6] This strongly suggests that ATP depletion is a central mechanism in this compound-induced tauopathy.

This compound's Effects on Tau Phosphorylation

This compound treatment leads to a significant increase in the phosphorylation of tau protein at multiple sites.[1][5] This hyperphosphorylation is a hallmark of many tauopathies, as it reduces tau's affinity for microtubules, leading to cytoskeletal instability and the formation of neurofibrillary tangles.

Studies have identified several specific tau phosphorylation sites affected by this compound, including:

-

pS396/pS404 (detected by AD2 antibody)[5]

-

pS202/pT205 (detected by AT8 antibody)[5]

-

pT212/pS214 (detected by AT100 antibody)[5]

-